Cas no 256228-64-5 (1H-Indazole-7-carbonitrile)
1H-Indazole-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 7-Cyano-1H-indazole
- 1H-Indazole-7-carbonitrile
- INDAZOLE-7-CARBONITRILE
- 7-Cyanoindazole
- QXSXSDGUHOPEDJ-UHFFFAOYSA-N
- BCP27347
- BDBM50271277
- RP01350
- VI20078
- PB25296
- ST1100713
- AB0038018
- AM20040039
- Y5362
- 256228-64-5
- A15425
- DTXSID70648498
- SCHEMBL15808413
- W-206963
- CHEMBL484298
- AC-30507
- CS-0044714
- AKOS006302710
- EN300-141864
- FT-0646070
- MFCD10696804
- PS-5254
- 2H-indazole-7-carbonitrile
-
- MDL: MFCD10696804
- Inchi: 1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11)
- InChI Key: QXSXSDGUHOPEDJ-UHFFFAOYSA-N
- SMILES: N1C2C(C#N)=CC=CC=2C=N1
Computed Properties
- Exact Mass: 143.04800
- Monoisotopic Mass: 143.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5
- XLogP3: 1.3
Experimental Properties
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 95-99℃
- Boiling Point: 370.3±15.0 ºC (760 Torr),
- Flash Point: 126.7±5.6 ºC,
- Refractive Index: 1.684
- Solubility: Very slightly soluble (0.66 g/l) (25 º C),
- PSA: 52.47000
- LogP: 1.43458
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1H-Indazole-7-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Indazole-7-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazole-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001359-250mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 250mg |
$159.00 | 2023-09-02 | |
| Alichem | A269001359-1g |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 1g |
$425.86 | 2023-09-02 | |
| Alichem | A269001359-5g |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 5g |
$1182.06 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158923-100mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 100mg |
¥518 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158923-250mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 250mg |
¥776 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158923-1g |
1H-Indazole-7-carbonitrile |
256228-64-5 | 95% | 1g |
¥1554.0 | 2022-03-01 | |
| TRC | I655695-50mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655695-100mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I655695-500mg |
1H-Indazole-7-carbonitrile |
256228-64-5 | 500mg |
$ 275.00 | 2022-06-04 | ||
| Chemenu | CM107641-1g |
1H-indazole-7-carbonitrile |
256228-64-5 | 95% | 1g |
$287 | 2021-08-06 |
1H-Indazole-7-carbonitrile Suppliers
1H-Indazole-7-carbonitrile Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1H-Indazole-7-carbonitrile
Recent Advances in the Study of 1H-Indazole-7-carbonitrile (CAS: 256228-64-5) in Chemical Biology and Pharmaceutical Research
1H-Indazole-7-carbonitrile (CAS: 256228-64-5) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This compound, characterized by its indazole core and cyano functional group, has demonstrated promising biological activities, particularly in the modulation of kinase signaling pathways and as a building block for targeted drug design.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1H-Indazole-7-carbonitrile derivatives as potent inhibitors of protein kinases. The research team employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy and selectivity. Their findings revealed that modifications at specific positions of the indazole ring could significantly enhance binding affinity to target kinases, such as JAK2 and CDK2, which are implicated in various cancers and inflammatory diseases.
In another study, researchers investigated the role of 1H-Indazole-7-carbonitrile in the development of small-molecule probes for studying cellular signaling pathways. The compound's unique electronic properties and ability to form hydrogen bonds make it an ideal candidate for probing protein-ligand interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, were utilized to elucidate the binding modes of these derivatives with their target proteins, providing valuable insights for rational drug design.
Furthermore, the pharmaceutical industry has shown increasing interest in 1H-Indazole-7-carbonitrile due to its favorable pharmacokinetic properties. Preclinical studies have demonstrated its good oral bioavailability and metabolic stability, making it a promising lead compound for further development. Several patent applications have been filed in recent years, covering novel derivatives and their applications in treating conditions such as autoimmune disorders and neurodegenerative diseases.
Despite these promising developments, challenges remain in the optimization of 1H-Indazole-7-carbonitrile-based therapeutics. Issues such as off-target effects and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through innovative chemical modifications and advanced screening techniques. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1H-Indazole-7-carbonitrile (CAS: 256228-64-5) represents a valuable scaffold in modern drug discovery. Its diverse biological activities and structural versatility make it a focal point for researchers aiming to develop next-generation therapeutics. Continued exploration of its chemical space and biological targets will likely yield significant advancements in the treatment of complex diseases.
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